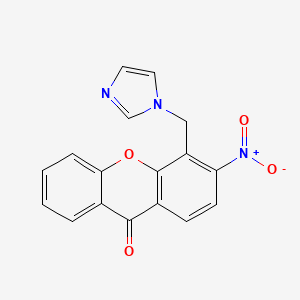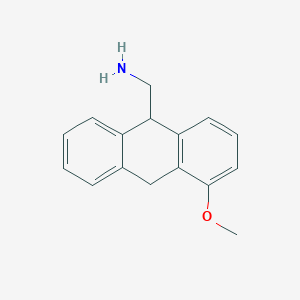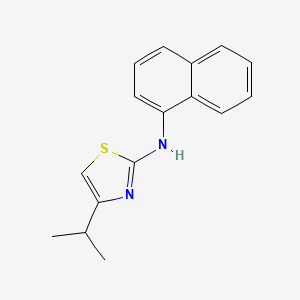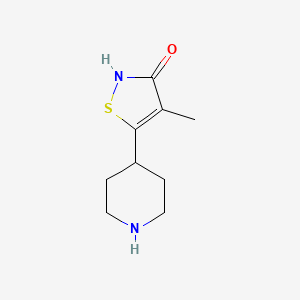
4-Methyl-5-(4-piperidyl)isothiazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(4-piperidyl)isothiazol-3-ol is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of cis-N-methyl-3-thiocyanoacrylamide . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit plasmin has been explored for reducing fibrinolysis and preventing hemorrhage.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit plasmin by binding to its kringle 1 domain, thereby reducing fibrinolysis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
4-Methyl-5-(4-piperidyl)isothiazol-3-ol can be compared with other similar compounds, such as:
5-(4-piperidyl)isoxazol-3-ol: This compound is structurally similar but contains an isoxazole ring instead of an isothiazole ring.
Methylisothiazolinone: Another isothiazole derivative, commonly used as a biocide.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activity, which makes it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
TVYLWJFICSYNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SNC1=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


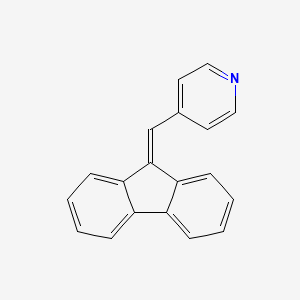
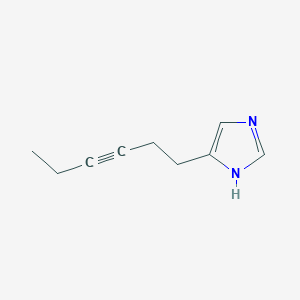
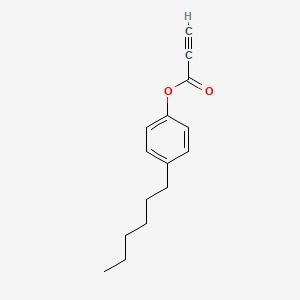
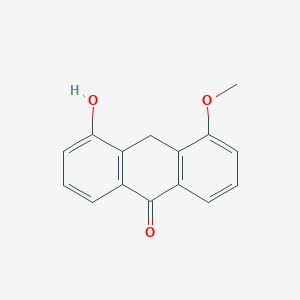

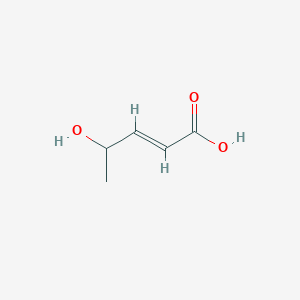

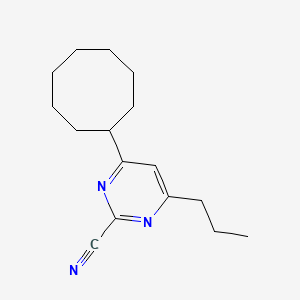
![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)
